molecular formula C17H16FN3O4S B2391874 N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide CAS No. 851978-75-1

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Cat. No. B2391874
CAS RN: 851978-75-1
M. Wt: 377.39
InChI Key: CTORVHJIRGQESD-UHFFFAOYSA-N
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Description

“N’-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic benzothiazole core, with a fluorine atom at the 4-position of the benzothiazole ring. The “3,4,5-trimethoxybenzohydrazide” portion of the molecule suggests the presence of a benzohydrazide group with three methoxy (-OCH3) substituents on the benzene ring .


Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions, particularly those involving electrophilic aromatic substitution. The presence of the fluorine atom and the methoxy groups may influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring, the fluorine atom, and the methoxy groups would likely contribute to its lipophilicity, solubility, and stability .

Scientific Research Applications

Synthesis and Anticancer Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide and its derivatives have been explored for their potential as anticancer agents. Research has demonstrated that benzothiazole (BT) derivatives are promising in the field of medicinal chemistry due to their anticancer properties. These compounds have been synthesized and evaluated against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The anticancer activity was assessed using MTT assays, DNA synthesis inhibition, and flow cytometric analysis to understand their cytotoxic effects and the mechanism of cell death they induce. The structure-activity relationship (SAR) studies reveal that specific substitutions on the BT scaffold significantly modulate antitumor properties, highlighting the importance of chemical modifications in enhancing anticancer activity (Osmaniye et al., 2018).

Antifungal and Antibacterial Properties

In addition to anticancer activities, benzothiazole derivatives, including N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide, have been investigated for their antifungal and antibacterial properties. Studies have focused on synthesizing new benzothiazole derivatives with hydrazone moiety to evaluate their anticandidal activity against various Candida strains. These compounds have shown varying degrees of activity, suggesting their potential as antifungal agents. Furthermore, benzothiazole derivatives have been synthesized and screened for antimicrobial activity, revealing their effectiveness against bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. These findings suggest the broad-spectrum antimicrobial potential of benzothiazole derivatives, opening new avenues for developing antimicrobial agents (Yurttaş et al., 2016; Jagtap et al., 2010).

Bioactivation and Deactivation by Cytochrome P450s

The interaction of benzothiazole derivatives with cytochrome P450 enzymes has been a subject of study to understand their mechanism of action, particularly in anticancer activity. Research has shown that enzymes like cytochrome P450 1A1 and 2W1 are involved in the bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, leading to the formation of reactive intermediates that contribute to their antitumor properties. Conversely, cytochrome P450 2S1 has been identified to play a role in the deactivation of these compounds, attenuating their anticancer activity. This interplay between bioactivation and deactivation mechanisms highlights the complexity of benzothiazole derivatives' pharmacodynamics and the significance of metabolic pathways in determining their efficacy as anticancer agents (Wang & Guengerich, 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzothiazole derivatives exhibit their effects through interactions with biological macromolecules like proteins and DNA .

Future Directions

The study of benzothiazole derivatives is a vibrant field due to their diverse biological activities. Future research could explore the potential applications of this compound in medicine, particularly if it shows promising antimicrobial, antifungal, or anticancer activity .

properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)16(22)20-21-17-19-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTORVHJIRGQESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

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